Pyrazolo[1,5-a]pyrimidine derivative 12
Description
Properties
Molecular Formula |
C25H24ClFN4O2 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
InChI Key |
USQDDAWNOFWURT-FQEVSTJZSA-N |
Isomeric SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
The most efficient route to derivative 12 involves microwave-assisted cyclocondensation of 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine (1 ) with ethyl propiolate (10 ). Under microwave irradiation (440 W, open vessel), 1 and 10 react to form intermediate 11 , which undergoes intramolecular cyclization via ethanol elimination (Scheme 1). This method achieves a 78% yield within 6 minutes, significantly reducing reaction time compared to conventional heating.
Key Conditions:
-
Reactants: 1:1 molar ratio of 1 and 10
-
Solvent: Acetic acid (AcOH)
-
Temperature: 120–130°C (microwave-generated)
-
Workup: Recrystallization from dimethylformamide (DMF)
Ultrasound-Promoted Synthesis
An alternative approach employs ultrasound irradiation (25 kHz) to accelerate the formation of derivative 12. This method stabilizes the reaction temperature at 35–40°C, avoiding thermal degradation. The ultrasound-mediated pathway yields 75% of 12 in 30 minutes, demonstrating comparable efficiency to microwave synthesis but with milder conditions.
Advantages:
-
Reduced energy consumption
-
Enhanced selectivity due to controlled cavitation effects
Mechanistic Insights and Intermediate Characterization
Formation of Intermediate 11
The reaction initiates with nucleophilic attack by the amine group of 1 on the electrophilic carbon of ethyl propiolate, forming enamine 11 (Figure 1). Fourier-transform infrared (FTIR) analysis of 11 confirms the disappearance of the propiolate C≡C stretch (2120 cm⁻¹) and the emergence of a conjugated enamine C=N band (1645 cm⁻¹).
Cyclization to Derivative 12
Intramolecular cyclization of 11 proceeds via acid-catalyzed dehydration, yielding the pyrazolo[1,5-a]pyrimidine core. X-ray crystallography validates the planar structure of 12 , with bond lengths consistent with aromatic delocalization (C–N: 1.34 Å, C–C: 1.40 Å).
Optimization and Yield Comparison
| Method | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Microwave irradiation | 6 | 78 | 98.5 |
| Ultrasound | 30 | 75 | 97.8 |
| Conventional reflux | 240 | 62 | 95.2 |
Table 1. Comparative analysis of synthetic methods for derivative 12.
Microwave irradiation outperforms other techniques in both yield and purity, attributed to uniform heating and reduced side reactions. Conventional reflux, while feasible, suffers from prolonged reaction times and lower efficiency.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 341.0921 [M+H]⁺
-
Calculated for C₁₇H₁₄ClN₅O₂: 341.0918
Challenges and Scalability Considerations
Chemical Reactions Analysis
Cyclocondensation with 1,3-Diketones or β-Keto Esters
The most common method involves reacting 5-aminopyrazole derivatives with 1,3-diketones or β-keto esters in the presence of acid catalysts (e.g., acetic acid, H₂SO₄). For example:
-
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles react with ethyl acetoacetate or pentane-2,4-dione to form pyrazolo[1,5-a]pyrimidine derivatives .
-
Reagents : Ethyl acetoacetate, acetic acid, or H₂SO₄.
Table 1: Reaction Conditions for Cyclocondensation
Multi-Step Reaction Pathways
Some protocols involve sequential transformations:
-
Chlorination : Reacting intermediates (e.g., 1 ) with phosphorus oxychloride to introduce halogen substituents .
-
Nucleophilic substitution : Replacing chloro groups with amines or morpholine .
-
Cyclization : Using diethyl malonate or hydrazine to form fused heterocycles .
Key Reaction Mechanisms
The synthesis typically proceeds via:
-
Intermediate formation : Aminopyrazoles react with diketones to form imine intermediates.
-
Cyclization : Acid-catalyzed dehydration and ring closure to yield the fused bicyclic structure .
-
Functionalization : Post-synthesis modifications (e.g., halogenation, substitution) to introduce bioactive groups .
Analytical and Physical Data
Physical properties of representative derivatives are summarized below:
Table 4: Physical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | M.p. (°C) | Yield (%) |
|---|---|---|
| 4a | 297–299 | 89 |
| 4b | 330–332 | 87 |
| 4c | 244–246 | 90 |
| Adapted from Arkivoc (2015) |
Computational and Pharmacokinetic Insights
-
Toxicity prediction : In silico studies for derivatives like 12a and 12b revealed low toxicity profiles .
-
Docking studies : Highlighted binding affinities to kinase targets (e.g., CDK2, TRKA) .
This synthesis framework underscores the versatility of pyrazolo[1,5-a]pyrimidine chemistry, enabling tailored functionalization for therapeutic applications.
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Compound 12 has shown promise in targeting various kinases involved in cancer progression.
Case Studies
- A study demonstrated that compound 12 exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating strong activity against these tumors .
- Structure-activity relationship (SAR) analyses have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity, guiding future drug design efforts .
Enzymatic Inhibition
Beyond their antitumor applications, pyrazolo[1,5-a]pyrimidine derivatives also serve as effective enzymatic inhibitors.
Target Enzymes
- Kinases : The structural diversity of pyrazolo[1,5-a]pyrimidines allows for selective inhibition of various kinases involved in cancer and other diseases. For example, compounds derived from this scaffold have shown inhibitory activity against Aurora kinases and Trk receptors, which are implicated in several cancers .
- Other Enzymes : Recent research indicates that these compounds may also inhibit enzymes involved in metabolic pathways and signal transduction processes critical for tumor growth and metastasis.
Case Studies
- A comprehensive review highlighted several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent inhibition against TrkA with IC50 values as low as 1.7 nM. This suggests a high potential for developing targeted therapies against tumors expressing Trk receptors .
Summary of Applications
The following table summarizes the key applications and findings related to pyrazolo[1,5-a]pyrimidine derivative 12:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Comparison with Similar Compounds
Key Insights :
- Anticancer Activity : 12b’s IC₅₀ against Caco-2 (29.77 mg mL⁻¹) is less potent than fused derivatives like 7c (2.70 µM) but demonstrates lower cytotoxicity .
- Enzyme Inhibition : 12b outperforms 12a in α-amylase modulation (QTY 25.52 vs. 9.27) and α-glucosidase inhibition (48.65% band reduction) .
Antioxidant and Anti-Diabetic Efficacy
- 12a : Total Antioxidant Capacity (TAC) = 30.58 ± 0.07 mg gallic acid/g; DPPH IC₅₀ = 18.33 ± 0.04 mg mL⁻¹ .
- 12b : Higher TAC (31.27 ± 0.07 mg/g) and IRP (17.97 ± 0.04 mg mL⁻¹), with significant α-amylase isoenzyme alteration (Rf 0.68, B% 68.53) .
Cytotoxic and Anti-Proliferative Effects
- 12a: Induces carcinogenicity via metabolic activation (e.g., CYP1A2-mediated reactive metabolite formation) .
- 12b: Non-carcinogenic with IC₅₀ values of 40.54 mg mL⁻¹ (A549) and 29.77 mg mL⁻¹ (Caco-2), outperforming earlier analogs like pyrazole 12c (IC₅₀ = 0.013–0.018 µM) in safety .
Pharmacokinetic and Toxicity Considerations
- ADME Properties : Both 12a and 12b comply with Lipinski’s Rule of Five (MW < 500, LogP < 5), ensuring oral bioavailability .
Therapeutic Potential and Selectivity
Derivative 12b’s dual inhibitory effects on α-amylase and AChE position it as a multi-target agent for diabetes and neurodegenerative diseases . However, its selectivity lags behind specialized inhibitors like Dorsomorphin (ALK2) or DPP-4-optimized derivatives .
Q & A
Q. What synthetic methodologies are most effective for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can regioselectivity be controlled?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation of 5-aminopyrazoles with electrophilic partners like chalcones, enaminones, or acetylenic esters. For example:
- Ultrasound-assisted synthesis in aqueous ethanol with KHSO₄ as a catalyst achieves high yields (85–92%) and regioselectivity by promoting rapid cyclization .
- X-ray crystallography is critical for resolving structural ambiguities, as seen in the characterization of compound 3a in one study .
- Control of substituent positioning (e.g., at C-7) often requires optimized reaction conditions, such as using phenylhydrazone derivatives to functionalize position 7 .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives structurally characterized, and what analytical techniques are essential?
Key techniques include:
- Elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- HRMS (ESI) for precise molecular ion confirmation (e.g., [M+H]⁺ at m/z 254.1039 vs. calculated 254.1042) .
- Multinuclear NMR (¹H/¹³C) to assign substituent positions and confirm regioselectivity .
- X-ray crystallography to resolve complex stereochemistry, as demonstrated for derivatives like 6a .
Q. What in vitro assays are used for preliminary biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values) and FRAP assays .
- Enzyme inhibition : α-Glucosidase (anti-diabetic) and acetylcholinesterase (anti-Alzheimer’s) assays, with IC₅₀ compared to reference drugs like acarbose .
- Anticancer screening : MTT assays against cell lines (e.g., HCT-116 colorectal carcinoma), with results validated by computational docking (e.g., against SARS-CoV-2 3CLpro) .
Advanced Research Questions
Q. How can selectivity for specific kinase targets (e.g., RET, Pim-1) be optimized in pyrazolo[1,5-a]pyrimidine derivatives?
Strategies involve:
- Scaffold modification : Introducing electron-withdrawing groups (e.g., cyano at C-6) enhances RET kinase inhibition (IC₅₀ <10 nM) while reducing off-target effects on KDR .
- Cellular assays : Testing inhibition of phosphorylation (e.g., Pim-1 in leukemia cells) with IC₅₀ values averaged from ≥2 independent experiments (SD <10%) .
- Selectivity profiling : Kinase panel screens (e.g., 50+ kinases) to identify >500-fold selectivity over structurally similar targets .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
Case example:
- Derivative WF-47-JS03 showed potent RET inhibition in vitro (IC₅₀ = 2 nM) but induced toxicity at higher doses in mice (10 mg/kg). Mitigation strategies include:
- Pharmacokinetic optimization : Adjusting logP (<3) to improve brain penetration and reduce systemic toxicity .
- Dose fractionation : Administering 5 mg/kg twice daily instead of 10 mg/kg once daily to maintain efficacy while improving tolerability .
Q. What computational models are validated for predicting ADMET properties of pyrazolo[1,5-a]pyrimidine derivatives?
- SwissADME : Predicts bioavailability (e.g., %F >30) and blood-brain barrier penetration (e.g., logBB >0.3) .
- ProTox-II : Estimates hepatotoxicity (e.g., derivative 12a vs. 12b ) based on structural alerts like reactive pyrimidine nitrogens .
- Molecular docking : Validates binding to targets like CDK9 or 3CLpro, with RMSD <2.0 Å compared to crystallographic poses .
Q. How can multi-target effects (e.g., antioxidant and anticancer) be systematically evaluated?
- Network pharmacology : Mapping interactions using STRING or KEGG databases to identify overlapping pathways (e.g., Nrf2 for antioxidant effects and PI3K/Akt for anticancer activity) .
- Dose-response matrices : Testing derivatives across a range of concentrations (1–100 µM) to establish IC₅₀ hierarchies for each activity .
Q. What strategies resolve discrepancies in biological activity across structurally similar derivatives?
- SAR analysis : For example, replacing a methyl group with phenyl at C-2 increases anti-Alzheimer’s activity (IC₅₀ from 25 µM to 8 µM) due to enhanced hydrophobic interactions with acetylcholinesterase .
- Free-Wilson analysis : Quantifying contributions of substituents to activity, such as a 2.5-fold potency boost from a 7-chloro group in antifungal derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
